molecular formula C10H6Cl2N2 B1625651 2,2'-Dichloro-3,3'-bipyridine CAS No. 97033-27-7

2,2'-Dichloro-3,3'-bipyridine

Cat. No.: B1625651
CAS No.: 97033-27-7
M. Wt: 225.07 g/mol
InChI Key: UGCBXWMUKMWBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dichloro-3,3’-bipyridine: is a chemical compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of chlorine atoms at the 2 and 2’ positions of the bipyridine structure makes this compound unique. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dichloro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 2-chloropyridine in the presence of a catalyst such as nickel chloride (NiCl₂) or palladium acetate (Pd(OAc)₂). The reaction is usually carried out under an inert atmosphere with a base like potassium carbonate (K₂CO₃) and a solvent such as dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production of 2,2’-Dichloro-3,3’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-3,3’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The bipyridine core can also undergo redox reactions, making it an effective mediator in electrochemical processes .

Properties

IUPAC Name

2-chloro-3-(2-chloropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCBXWMUKMWBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536699
Record name 2,2'-Dichloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97033-27-7
Record name 2,2'-Dichloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dichloro-3,3'-bipyridine
Reactant of Route 2
Reactant of Route 2
2,2'-Dichloro-3,3'-bipyridine
Reactant of Route 3
Reactant of Route 3
2,2'-Dichloro-3,3'-bipyridine
Reactant of Route 4
Reactant of Route 4
2,2'-Dichloro-3,3'-bipyridine
Reactant of Route 5
Reactant of Route 5
2,2'-Dichloro-3,3'-bipyridine
Reactant of Route 6
Reactant of Route 6
2,2'-Dichloro-3,3'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.